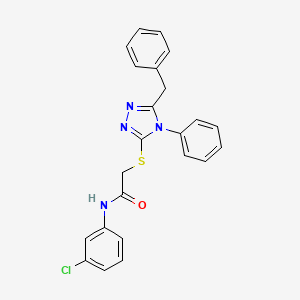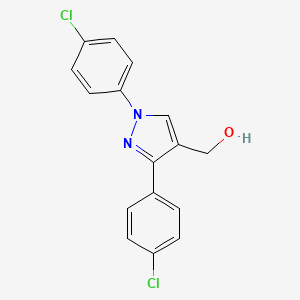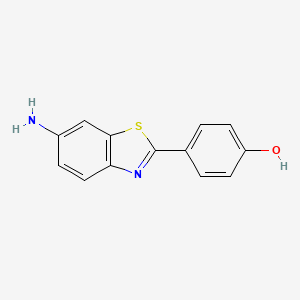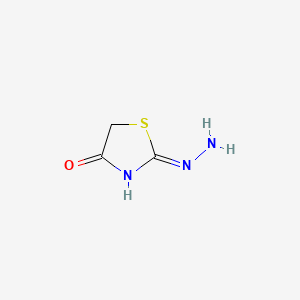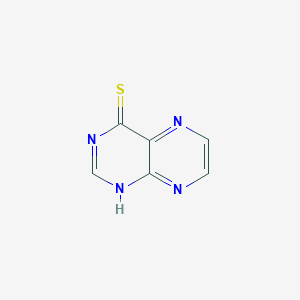
Pteridine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine-4(1H)-thione: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with two nitrogen atoms at positions 1 and 4 in one ring and two nitrogen atoms at positions 1 and 3 in the other ring . This compound is characterized by the presence of a sulfur atom at the 4-position, replacing the oxygen atom found in pteridine-4-one.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pteridine-4(1H)-thione typically involves the condensation of appropriate precursors. One common method is the reaction of 2,4,5-triaminopyrimidine with carbon disulfide under basic conditions, followed by cyclization to form the pteridine ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Pteridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteridine-4-one.
Reduction: Reduction reactions can convert it to dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pteridine-4-one.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pteridine-4(1H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its role in biological pigments and enzyme cofactors.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Pteridine-4(1H)-thione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the thione group plays a crucial role in its binding affinity and specificity . Additionally, it can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Pteridine-4-one: Similar structure but with an oxygen atom at the 4-position instead of sulfur.
Dihydropteridine: Reduced form of pteridine with additional hydrogen atoms.
Tetrahydrobiopterin: A fully reduced form of pteridine involved in various enzymatic reactions.
Uniqueness: Pteridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .
Propiedades
Número CAS |
65882-61-3 |
|---|---|
Fórmula molecular |
C6H4N4S |
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
1H-pteridine-4-thione |
InChI |
InChI=1S/C6H4N4S/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) |
Clave InChI |
GTLUQRDIJWHQGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=S)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


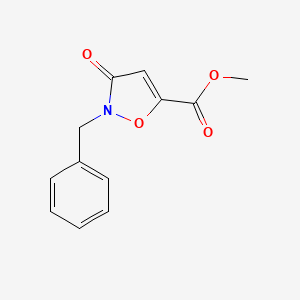
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
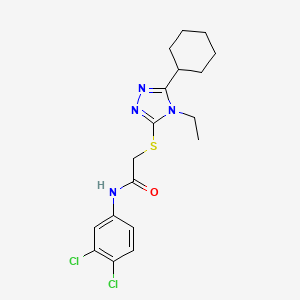
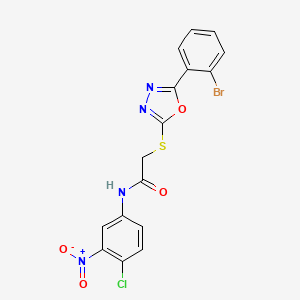
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

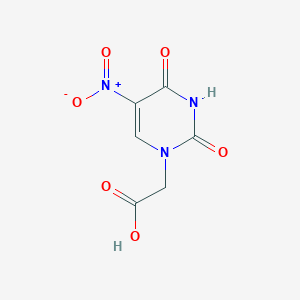
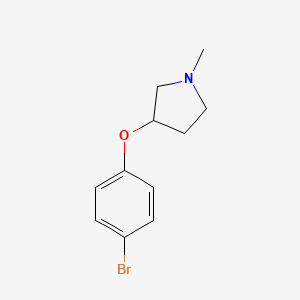
![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
